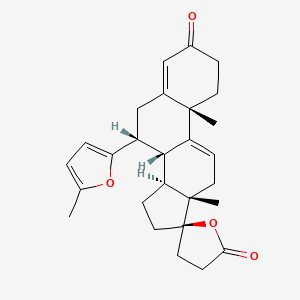
WX5VW74Skc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WX5VW74Skc, also known as (7.alpha.,17.alpha.)-17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid gamma-lactone, is a complex organic compound with the molecular formula C27H32O4 . This compound is notable for its unique structure, which includes a furan ring and a gamma-lactone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WX5VW74Skc involves multiple steps, starting from basic organic compounds. The key steps include the formation of the furan ring and the gamma-lactone moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Post-synthesis purification steps, such as crystallization and chromatography, are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
WX5VW74Skc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring and other functional groups can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
WX5VW74Skc has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of WX5VW74Skc involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to WX5VW74Skc include other steroid derivatives and furan-containing molecules. Examples include:
- (7.alpha.,17.alpha.)-17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid
- (7.alpha.,17.alpha.)-17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid gamma-lactone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a furan ring and a gamma-lactone moiety makes it a versatile compound for various applications .
Properties
CAS No. |
610785-40-5 |
|---|---|
Molecular Formula |
C27H32O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-(5-methylfuran-2-yl)spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C27H32O4/c1-16-4-5-22(30-16)19-15-17-14-18(28)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(29)31-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/t19-,21-,24+,25-,26-,27+/m0/s1 |
InChI Key |
MOIVHACLFSSDPA-ZFTPGLCWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CC3=CC(=O)CC[C@@]3(C4=CC[C@]5([C@H]([C@H]24)CC[C@@]56CCC(=O)O6)C)C |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=CC(=O)CCC3(C4=CCC5(C(C24)CCC56CCC(=O)O6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


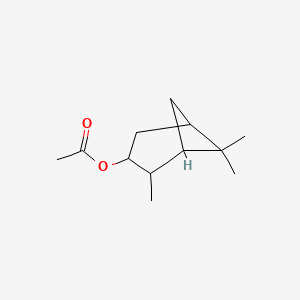
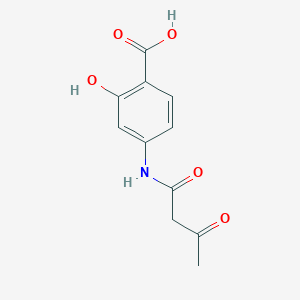

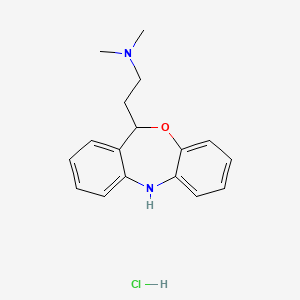
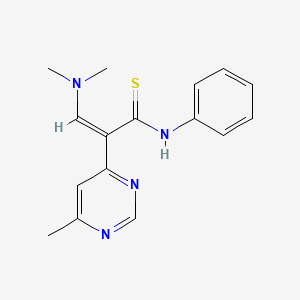
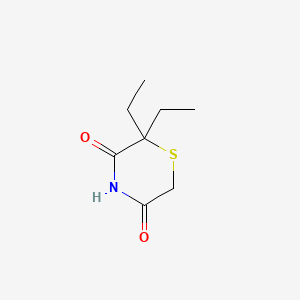
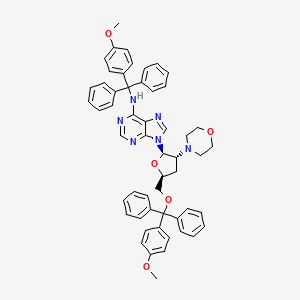
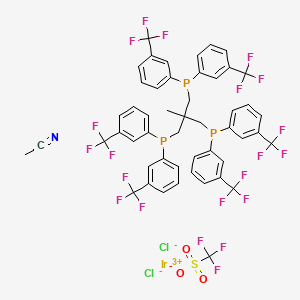
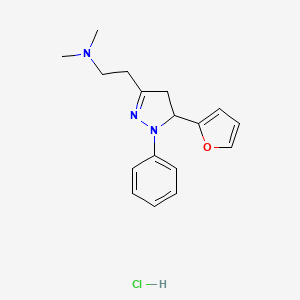

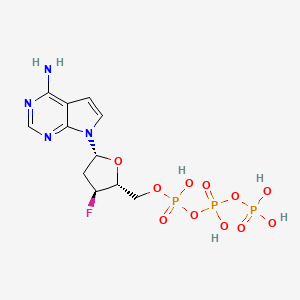

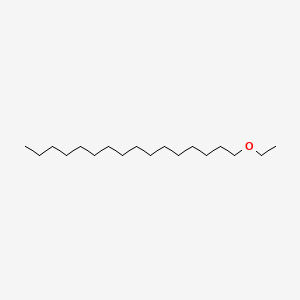
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
